3'-Methyl-4-O-methylhelichrysetin

説明

Significance of Chalcone (B49325) Derivatives in Medicinal Chemistry and Drug Discovery

Chalcone derivatives are recognized as privileged structures in drug discovery due to their straightforward synthesis and the versatility of their chemical skeleton, which allows for extensive structure-activity relationship studies. nih.govmdpi.com The therapeutic potential of chalcones is underscored by their wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties. abacademies.orgpharmatutor.orgalliedacademies.org The presence of the reactive α,β-unsaturated keto functional group is believed to be a key contributor to many of these biological effects. abacademies.orgalliedacademies.org The simple chemistry and the ease of manipulating the hydrogen atoms on the chalcone scaffold make it an attractive template for medicinal chemists to design and synthesize new therapeutic agents. mdpi.com

Overview of "2',4'-Dihydroxy-4,6'-dimethoxychalcone" within the Chalcone Family

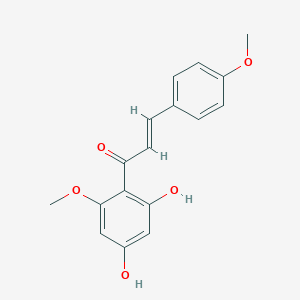

2',4'-Dihydroxy-4,6'-dimethoxychalcone, also known as DDC, is a specific member of the chalcone family that has been isolated from natural sources such as the plant Chromolaena tacotana. mdpi.comnih.gov It is structurally characterized by the presence of two hydroxyl groups and two methoxy (B1213986) groups on its aromatic rings. mdpi.com This particular substitution pattern has been the focus of research to elucidate its specific biological activities and potential therapeutic applications.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-13-6-3-11(4-7-13)5-8-14(19)17-15(20)9-12(18)10-16(17)22-2/h3-10,18,20H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROJPKUFDFWHAO-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Natural Occurrence of 2 ,4 Dihydroxy 4,6 Dimethoxychalcone

Biosynthetic Pathways of Chalcones Relevant to 2',4'-Dihydroxy-4,6'-dimethoxychalcone

The formation of the characteristic chalcone (B49325) skeleton is a foundational step in the biosynthesis of a vast array of flavonoid compounds. nih.govresearchgate.net This process begins with primary metabolic pathways and is completed by the specific action of key enzymes.

The biosynthesis of chalcones, including 2',4'-Dihydroxy-4,6'-dimethoxychalcone, is intrinsically linked to the shikimate pathway. nih.gov This primary metabolic route provides the necessary precursors for the phenylpropanoid pathway. researchgate.net Specifically, the shikimate pathway yields aromatic amino acids, most notably L-phenylalanine. Through the action of phenylalanine ammonia-lyase, L-phenylalanine is converted to cinnamic acid, which is then hydroxylated to form 4-coumaric acid. This acid is subsequently activated by 4-coumarate-CoA-ligase to produce 4-coumaroyl-CoA, a critical starting material for flavonoid biosynthesis. researchgate.net

The key enzyme responsible for the formation of the chalcone backbone is chalcone synthase (CHS). researchgate.netfrontiersin.org CHS is a type III polyketide synthase that catalyzes a crucial condensation reaction. frontiersin.orgmit.edu It facilitates the joining of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction results in the formation of a tetraketide intermediate which then undergoes cyclization and aromatization to yield the characteristic C6-C3-C6 chalcone structure, typically 2',4',6',4-tetrahydroxychalcone (naringenin chalcone). researchgate.netfrontiersin.org This core structure is the precursor from which a diverse array of chalcones, including methoxylated and variously hydroxylated derivatives like 2',4'-Dihydroxy-4,6'-dimethoxychalcone, are synthesized through subsequent modification steps.

Once the basic chalcone skeleton is formed, its structural diversity is greatly expanded through various enzymatic biotransformations. These modifications, which include hydroxylation, methylation, and glycosylation, are critical for the final structure and function of the resulting flavonoid.

Glycosylation, the enzymatic attachment of sugar moieties to the chalcone framework, is a significant biotransformation. nih.gov This process is catalyzed by glucosyltransferases and can enhance the water solubility, stability, and metabolic properties of chalcones. nih.gov While direct evidence for the glycosylation of 2',4'-Dihydroxy-4,6'-dimethoxychalcone is not specified, the enzymatic glycosylation of other 4'-hydroxychalcones has been demonstrated, highlighting a common mechanism for modification in this class of compounds. nih.gov For example, flavonoid 7-O-glucosyltransferase from Scutellaria baicalensis has shown effectiveness in glycosylating 4'-hydroxychalcones. nih.gov

Other enzymatic conversions are also prevalent in flavonoid metabolism. Chalcone isomerase (CHI), for instance, catalyzes the stereospecific cyclization of chalcones into flavanones, diverting the biosynthetic flux towards other flavonoid classes. frontiersin.orgnih.gov The presence and activity of specific enzymes like methyltransferases are implicitly required to produce the dimethoxy substitutions seen in 2',4'-Dihydroxy-4,6'-dimethoxychalcone from a polyhydroxylated precursor.

Botanical Sources and Isolation of 2',4'-Dihydroxy-4,6'-dimethoxychalcone

This specific chalcone has been identified and extracted from several distinct plant species, demonstrating its natural occurrence across different botanical families.

2',4'-Dihydroxy-4,6'-dimethoxychalcone has been successfully isolated from the inflorescences of Chromolaena tacotana (Klatt) R.M. King and H. Rob. mdpi.comnih.gov In a study focused on the plant's bioactive components, this chalcone was extracted and its chemical structure was rigorously determined. mdpi.com The identification process involved a combination of ultraviolet (UV) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and electrospray ionization (ESI) mass spectrometry. mdpi.comnih.gov The mass spectrometry data supported a molecular formula of C₁₇H₁₆O₅. mdpi.com Detailed 1H and 13C NMR experiments established the precise connectivity of atoms and the substitution pattern on the aromatic rings, confirming the structure as 2',4'-dihydroxy-4,6'-dimethoxychalcone, also referred to as DDC in the study. mdpi.com

Table 1: NMR Spectral Data for 2',4'-Dihydroxy-4,6'-dimethoxychalcone Isolated from Chromolaena tacotana

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |

|---|---|---|

| 2 | 126.8 | - |

| 3 | 144.9 | 7.9 (d, J = 15.5) |

| 4 | 160.8 | - |

| 5 | 116.5 | 6.9 (d, J = 8.6) |

| 6 | 130.8 | 7.6 (d, J = 8.6) |

| 1' | 106.1 | - |

| 2' | 165.6 | - |

| 3' | 96.6 | 6.1 (d, J = 2.4) |

| 4' | 168.1 | - |

| 5' | 91.7 | 6.2 (d, J = 2.4) |

| 6' | 162.9 | - |

| C=O | 193.2 | - |

| 4-OCH₃ | 55.8 | 3.9 (s) |

| 6'-OCH₃ | 56.1 | 4.0 (s) |

Data sourced from Mendez-Callejas et al. (2024), conducted in Acetone-d₆. mdpi.com

In addition to Chromolaena tacotana, 2',4'-dihydroxy-4,6'-dimethoxychalcone has been identified as a new natural product from the aerial parts of Goniothalamus gardneri, a plant belonging to the Annonaceae family. researchgate.net Its isolation from this source was reported alongside several other known flavonoids, further establishing its existence in the plant kingdom. researchgate.net The compound was identified through comprehensive spectroscopic analysis. researchgate.net

Other reported sources for this chalcone include Piper methysticum (where it is also known as Flavokawain C) and Vitex tripinnata. nih.govbiorlab.com The identification from these diverse botanical origins underscores the distribution of this specific chalcone across multiple plant families.

Table 2: Summary of Natural Botanical Sources for 2',4'-Dihydroxy-4,6'-dimethoxychalcone

| Plant Species | Family | Part Used | Reference(s) |

|---|---|---|---|

| Chromolaena tacotana | Asteraceae | Inflorescences | mdpi.comnih.gov |

| Goniothalamus gardneri | Annonaceae | Aerial Parts | researchgate.net |

| Piper methysticum | Piperaceae | Not specified | biorlab.com |

Advanced Synthetic Methodologies for 2 ,4 Dihydroxy 4,6 Dimethoxychalcone and Analogues

Claisen-Schmidt Condensation and its Optimization

The Claisen-Schmidt condensation is the most common and traditional method for synthesizing chalcones. rsc.orgnih.gov This reaction involves the base- or acid-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with an aromatic aldehyde. acs.orgaip.org For the synthesis of 2',4'-Dihydroxy-4,6'-dimethoxychalcone, this would involve the reaction of 2,4-dihydroxy-6-methoxyacetophenone with 4-methoxybenzaldehyde.

The reaction is typically conducted in a polar solvent like ethanol (B145695), and the condensation can take from 12-15 hours at elevated temperatures (around 50°C) to a week at room temperature when catalyzed by an aqueous-alcoholic alkali solution. nih.gov

Catalytic Systems and Reaction Conditions

The choice of catalyst and reaction conditions significantly impacts the yield and purity of the chalcone (B49325) product. A variety of catalytic systems have been explored to optimize the Claisen-Schmidt condensation.

Base Catalysts: Strong bases such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) are widely used. acs.orgscienceopen.com The concentration of the base can range from 10% to 60% in an aqueous-alcoholic solution. nih.gov For instance, a two-step synthesis of a related compound, 4'-Hydroxy-2,4-dimethoxychalcone, utilizes KOH in ethanol at 60°C for 12 hours. Other bases like alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) have also been employed effectively. acs.orgmdpi.com In one study, Cs₂CO₃ provided a superior yield (77%) compared to other bases tested for a related synthesis. mdpi.com

Acid Catalysts: Solid acid catalysts, such as protonated aluminate mesoporous silica (B1680970) nanoparticles (HAlMSN), have been developed as efficient, reusable catalysts for chalcone synthesis under solvent-free conditions. rsc.org These catalysts offer advantages like high activity, shorter reaction times, and lower temperatures, with the reaction proceeding without the generation of side products. rsc.org

The optimization of reaction conditions often involves screening different bases, solvents, and temperature profiles. The table below summarizes a screening of bases for a model Claisen-Schmidt reaction in a micellar medium. acs.orgacs.org

Table 1: Screening of Different Bases for a Model Claisen-Schmidt Reaction Reaction conditions: benzaldehyde (B42025) (1 mmol), acetophenone (1 mmol), base (1 mmol); CTAB solution (1 mL), rt, 24 h. Yields estimated by ¹H NMR.

| Entry | Base | Yield (%) |

| 1 | NaOH | 85 |

| 2 | KOH | 62 |

| 3 | K₂CO₃ | 68 |

| 4 | KOtBu | 64 |

Green Chemistry Approaches to Synthesis (e.g., Grinding Technique)

In recent years, there has been a significant push toward developing more environmentally friendly or "green" synthetic methods. These approaches aim to reduce solvent usage, energy consumption, and reaction times.

Grinding Technique (Mechanochemistry): The solvent-free grinding method has emerged as a highly efficient and green alternative to conventional reflux methods. aip.org This technique involves grinding the solid reactants (acetophenone derivative, aldehyde, and a solid base like KOH or NaOH) together in a mortar and pestle at room temperature. aip.orgresearchgate.net Research comparing grinding to traditional reflux methods for chalcone synthesis has shown that grinding can lead to higher yields in significantly shorter reaction times. aip.org For example, the synthesis of 2',6'-dihydroxy-3,4-dimethoxy chalcone yielded 70% of the product in just 15 minutes using the grinding technique, compared to a 65% yield with conventional methods. researchgate.net Another study reported a 32.6% yield for a chalcone synthesis via grinding, while the reflux method only yielded 9.2%. aip.org

Micellar Catalysis: Performing the Claisen-Schmidt reaction in aqueous micellar solutions is another promising green chemistry approach that avoids the use of bulk organic solvents. acs.org Surfactants, such as the cationic cetyltrimethylammonium bromide (CTAB) or the nonionic Tween 80, form micelles in water that can act as nanoreactors, solubilizing the organic reactants and facilitating the reaction. acs.orgnih.gov Studies have demonstrated that a wide range of chalcones can be synthesized in good to excellent yields using micellar solutions, with broad functional group tolerability. acs.orgnih.gov Often, if one type of surfactant does not perform well for a particular set of reactants, another type will, making this a versatile method. nih.gov

Alternative Synthetic Routes to Chalcone Derivatives

While the Claisen-Schmidt condensation is the workhorse for chalcone synthesis, several alternative and advanced methodologies have been developed. These routes often provide access to more complex chalcone analogues that may be difficult to prepare via traditional condensation.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Carbonylative Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis and have been adapted for the formation of the chalcone scaffold.

Suzuki and Related Couplings: The Suzuki coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, can be utilized. For example, chalcones have been synthesized by the reaction of a cinnamoyl chloride with a phenylboronic acid, or a benzoyl chloride with a styrylboronic acid, in the presence of a palladium catalyst like Pd(PPh₃)₄. acs.org Another variation involves the palladium-catalyzed decarboxylative arylation of 3-benzoylacrylic acids with arylboronic acids. acs.org

Sonogashira Coupling: The Sonogashira coupling of an aryl halide with a terminal alkyne can be used to form an ynone intermediate. A one-pot method has been developed that combines a carbonylative Sonogashira coupling of aryl iodides and phenylacetylenes in the presence of carbon monoxide (CO) to form ynones, followed by a selective hydrogenation of the triple bond to yield the E-chalcone. rsc.org This entire sequence is achieved using a single multifunctional catalyst composed of ruthenium nanoparticles and a palladium N-heterocyclic carbene (NHC) complex on a silica support. rsc.org

Carbonylative Heck Reaction: The Heck reaction, which couples an unsaturated halide with an alkene, can be performed under a carbon monoxide atmosphere (carbonylative Heck reaction) to synthesize α,β-unsaturated ketones. A general palladium-catalyzed carbonylative vinylation of aryl halides with olefins has been developed for the efficient and selective synthesis of chalcones. acs.org

The table below provides an overview of some palladium-catalyzed methods used for chalcone synthesis.

Table 2: Examples of Palladium-Catalyzed Reactions for Chalcone Synthesis

| Reaction Type | Reactants | Catalyst System Example | Reference |

| Suzuki-type | 3-Benzoylacrylic acids + Arylboronic acids | Pd(OAc)₂ / Cu(OAc)₂ | acs.org |

| Carbonylative Sonogashira / Hydrogenation | Aryl iodides + Phenylacetylenes + CO, then H₂ | Ru@SiO₂-[Pd–NHC] | rsc.org |

| Carbonylative Heck | Aryl halides + Olefins + CO | [(cinnamyl)PdCl]₂ + Imidazolyl-phosphine ligand | acs.org |

| CO Cross-Coupling | 4-Bromo-chalcones + Ethyl acetohydroxamate | Pd catalyst + tBuXPhos ligand | nih.gov |

Multi-component Reactions and Combinatorial Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. rsc.orgrsc.org An efficient one-pot MCR has been developed for the synthesis of γ-ketoamides starting from chalcones, malononitrile, and dimethylformamide (DMF), where DMF serves as both a reactant and the solvent. rsc.orgrsc.orgsigmaaldrich.com

These advanced synthetic strategies, along with combinatorial approaches, allow for the rapid generation of large libraries of chalcone derivatives. nih.gov By systematically varying the starting acetophenones and aldehydes, or by using MCRs and palladium-catalyzed couplings with diverse building blocks, chemists can create a wide array of structurally different chalcones for screening in various applications.

Biological Activities and Pharmacological Potential of 2 ,4 Dihydroxy 4,6 Dimethoxychalcone

Anti-cancer and Anti-tumor Activities

Research has highlighted the potential of 2',4'-Dihydroxy-4,6'-dimethoxychalcone as an agent in oncology, demonstrating cytotoxic effects against cancer cells and the ability to modulate critical cellular processes. nih.govmdpi.com

Studies have shown that 2',4'-Dihydroxy-4,6'-dimethoxychalcone exhibits selective inhibitory action against breast cancer (BC) cell proliferation. nih.govmdpi.com When tested against different breast cancer cell lines, the compound, referred to as DDC, demonstrated a capacity to induce both autophagy and intrinsic apoptosis, which are pathways for programmed cell death. nih.govmdpi.com The cytotoxicity was assessed using MTT assays, which measure cellular metabolic activity and thus cell viability. nih.gov The compound's effects were observed in both luminal A (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells, indicating a broad spectrum of activity against different BC subtypes. nih.govmdpi.com This selective action against cancerous cells while presumably sparing normal cells is a key focus of anti-cancer drug development. nih.gov

Table 1: Cytotoxic Activity of 2',4'-Dihydroxy-4,6'-dimethoxychalcone (DDC) on Breast Cancer Cell Lines Data derived from studies on DDC isolated from Chromolaena tacotana.

| Cell Line | Cancer Type | Key Findings | Reference |

| MCF-7 | Luminal A Breast Cancer | Selective inhibition of proliferation; induction of autophagy and intrinsic apoptosis. | nih.govmdpi.com |

| MDA-MB-231 | Triple-Negative Breast Cancer | Selective inhibition of proliferation; induction of autophagy and intrinsic apoptosis. | nih.govmdpi.com |

A significant mechanism underlying the anti-cancer effect of 2',4'-Dihydroxy-4,6'-dimethoxychalcone is its ability to interfere with the cancer cell cycle. nih.govmdpi.com Research employing flow cytometry has revealed that DDC treatment leads to a notable alteration in the normal progression of the cell cycle in breast cancer cells, specifically causing cell cycle arrest in the G0/G1 phase. nih.govmdpi.com This G0/G1 arrest prevents the cells from entering the S phase (synthesis phase), where DNA replication occurs, thereby halting their proliferation. mdpi.com This effect is comparable to that of doxorubicin, a chemotherapy agent known to induce G0/G1 phase arrest. mdpi.com Furthermore, DDC treatment was found to alter the mitochondrial outer membrane potential, a key event in the initiation of the intrinsic apoptosis pathway. nih.govmdpi.com

A closely related compound, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), has also been shown to induce G1 cell cycle arrest in multi-drug resistant hepatocellular carcinoma cells (BEL-7402/5-FU) and cervical cancer cells by downregulating proteins like cyclin D1 and CDK4. nih.govsemanticscholar.org

Anti-inflammatory and Immunomodulatory Effects

Chalcones are recognized for their anti-inflammatory properties, and compounds structurally similar to 2',4'-Dihydroxy-4,6'-dimethoxychalcone have demonstrated significant activity in this area. nih.govnih.gov

For instance, the related compound 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) has shown potent anti-inflammatory effects. nih.gov In studies using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), 4',6'-DMC significantly mitigated the expression of key inflammatory mediators. nih.gov It reduced the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as inflammatory cytokines. nih.gov The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins, which are crucial enzymes in the inflammatory cascade, was also notably decreased. nih.gov This anti-inflammatory action was linked to the downregulation of the nuclear factor kappa B (NF-κB) pathway. nih.gov

Another related dihydrochalcone (B1670589), 2',6'-dihydroxy-4'-methoxydihydrochalcone, was found to reduce the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in vitro. nih.gov

Table 2: Anti-inflammatory Effects of a Structurally Related Chalcone (B49325) (2'-hydroxy-4',6'-dimethoxychalcone)

| Inflammatory Mediator | Effect | Cell Line | Reference |

| Nitric Oxide (NO) | Reduced Expression | RAW 264.7 | nih.gov |

| Prostaglandin E2 (PGE2) | Reduced Expression | RAW 264.7 | nih.gov |

| Inflammatory Cytokines | Reduced Expression | RAW 264.7 | nih.gov |

| iNOS Protein | Reduced Expression | RAW 264.7 | nih.gov |

| COX-2 Protein | Reduced Expression | RAW 264.7 | nih.gov |

| NF-κB Pathway | Downregulated | RAW 264.7 | nih.gov |

Anti-microbial and Anti-parasitic Activities

The chalcone chemical structure is a template for compounds with a wide range of antimicrobial and antiparasitic actions. nveo.orgmdpi.com

While direct studies on the antibacterial properties of 2',4'-Dihydroxy-4,6'-dimethoxychalcone are limited, related chalcones have shown considerable efficacy. The compound 2',4'-dihydroxy-4-prenyloxychalcone (B12047180), isolated from Indigofera pulchra, demonstrated potent antibacterial activity against a panel of microorganisms, including Methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus aureus, Escherichia coli, and Proteus mirabilis. tjnpr.org The zones of inhibition for this compound were found to be greater than those of the standard antibiotic ciprofloxacin. tjnpr.org Furthermore, when combined with ciprofloxacin, the chalcone exhibited a synergistic effect, increasing the drug's zone of inhibition. tjnpr.org

The antifungal potential of this class of compounds is also noteworthy. The same 2',4'-dihydroxy-4-prenyloxychalcone that showed antibacterial effects was also active against the fungal pathogens Candida albicans and Candida tropicalis. tjnpr.org Its activity surpassed that of the standard antifungal agent fluconazole, and it displayed a synergistic effect when used in combination with fluconazole. tjnpr.org

In the realm of anti-parasitic activity, research has focused on the effects of related chalcones against Leishmania. 2',6'-dihydroxy-4'-methoxychalcone (DMC), isolated from Piper aduncum, showed significant in vitro activity against both promastigotes and intracellular amastigotes of Leishmania amazonensis. nih.gov The compound appears to be selectively toxic to the parasites, causing disorganization of their mitochondria without damaging the host macrophage organelles. nih.gov Encapsulating this chalcone in polymeric nanoparticles was shown to further enhance its antileishmanial activity both in vitro and in vivo. nih.gov

Table 3: Anti-microbial and Anti-parasitic Activities of Structurally Related Chalcones

| Compound | Activity | Target Organism(s) | Key Findings | Reference |

| 2',4'-dihydroxy-4-prenyloxychalcone | Antibacterial | MRSA, S. aureus, E. coli, P. mirabilis | Higher inhibition than ciprofloxacin; synergistic effect. | tjnpr.org |

| 2',4'-dihydroxy-4-prenyloxychalcone | Antifungal | C. albicans, C. tropicalis | Higher inhibition than fluconazole; synergistic effect. | tjnpr.org |

| 2',6'-dihydroxy-4'-methoxychalcone | Antileishmanial | Leishmania amazonensis | Selective toxicity to parasites; targets mitochondria. | nih.gov |

Antimalarial Potential

Currently, there is a lack of direct scientific evidence demonstrating the antimalarial or antiplasmodial activity of 2',4'-Dihydroxy-4,6'-dimethoxychalcone against strains of Plasmodium falciparum or other malaria-causing parasites. While research has been conducted on the antimalarial properties of other chalcone derivatives, such as 2,4-dimethoxy-4'-butoxychalcone and 2',6'-dihydroxy-4'-methoxydihydrochalcone, specific data on the efficacy of 2',4'-Dihydroxy-4,6'-dimethoxychalcone in this area remains to be established through dedicated in vitro and in vivo studies.

Anti-Saprolegnia Activity

Saprolegnia, a genus of oomycetes, is a significant pathogen in freshwater aquaculture, causing substantial economic losses. Research has identified certain chalcones as potent anti-Saprolegnia agents. Specifically, the related compound 2',4'-dihydroxychalcone (B613834) has demonstrated significant activity against Saprolegnia parasitica and Saprolegnia australis. It is important to note that this compound is structurally different from 2',4'-Dihydroxy-4,6'-dimethoxychalcone.

Studies have reported the following minimum inhibitory concentration (MIC) and minimum oomyceticidal concentration (MOC) values for 2',4'-dihydroxychalcone:

| Strain | MIC (µg/mL) | MOC (µg/mL) |

| Saprolegnia parasitica | 6.25 | 12.5 |

| Saprolegnia australis | 6.25 | 12.5 |

These findings highlight the potential of the chalcone scaffold in combating Saprolegnia infections. However, further investigation is required to determine the specific anti-Saprolegnia activity of 2',4'-Dihydroxy-4,6'-dimethoxychalcone.

Antioxidant Activities

Chalcones as a class of flavonoids are recognized for their antioxidant properties, which are attributed to their chemical structure. nih.gov These compounds can neutralize harmful free radicals, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

While the broader family of 2'-hydroxy-4',6'-dimethoxychalcones has been evaluated for DPPH radical scavenging activity, specific quantitative data, such as the IC50 value for 2',4'-Dihydroxy-4,6'-dimethoxychalcone, is not yet extensively documented in publicly available research. The antioxidant potential of this specific chalcone warrants further detailed investigation through various antioxidant assays to quantify its efficacy.

Other Emerging Pharmacological Activities (e.g., Antidiabetic, Neuroprotective, Psychoactive)

Beyond the aforementioned activities, 2',4'-Dihydroxy-4,6'-dimethoxychalcone, also known by the synonym Flavokawain C, has demonstrated significant potential in other therapeutic areas, most notably in oncology. biorlab.com

Anticancer Activity:

Extensive research has highlighted the potent anticancer properties of 2',4'-Dihydroxy-4,6'-dimethoxychalcone against a variety of human cancer cell lines. This compound has been shown to inhibit cell proliferation and induce programmed cell death (apoptosis). glpbio.comresearchgate.net

Cytotoxic Activity of 2',4'-Dihydroxy-4,6'-dimethoxychalcone (Flavokawain C) against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT 116 | Colon Carcinoma | 12.75 glpbio.com |

| HT-29 | Colon Adenocarcinoma | 39.00 nih.gov |

| MCF-7 | Breast Cancer | 47.63 caymanchem.com |

| A549 | Lung Carcinoma | 40.28 caymanchem.com |

| Ca Ski | Cervical Cancer | 39.88 caymanchem.com |

The mechanisms underlying the anticancer effects of 2',4'-Dihydroxy-4,6'-dimethoxychalcone are multifaceted. Studies have shown that it can induce cell cycle arrest, particularly in the G1 and G2/M phases, by upregulating cell cycle inhibitors like p21 and p27. nih.govnih.gov Furthermore, it triggers apoptosis through both intrinsic and extrinsic pathways. This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic proteins, and the activation of caspases, which are key executioners of apoptosis. nih.govnih.gov The compound has also been observed to induce endoplasmic reticulum stress, contributing to its cell-killing effects. nih.gov

Antidiabetic, Neuroprotective, and Psychoactive Potential:

Currently, there is a lack of specific research on the antidiabetic, neuroprotective, or psychoactive properties of 2',4'-Dihydroxy-4,6'-dimethoxychalcone. While studies on other chalcone derivatives have shown promise in these areas, dedicated investigations are needed to determine if 2',4'-Dihydroxy-4,6'-dimethoxychalcone possesses similar activities. For instance, a related compound, 2',3'-dihydroxy-4',6'-dimethoxychalcone, has demonstrated neuroprotective effects. jst.go.jpnih.gov Another derivative, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, has been shown to promote glucose uptake in adipocytes, suggesting a potential antidiabetic role. nih.gov These findings in related molecules suggest that the pharmacological profile of 2',4'-Dihydroxy-4,6'-dimethoxychalcone may extend beyond its current known activities and warrants further exploration.

Molecular Mechanisms of Action of 2 ,4 Dihydroxy 4,6 Dimethoxychalcone

Modulation of Cellular Signaling Pathways

The ability of 2',4'-Dihydroxy-4,6'-dimethoxychalcone to influence cell survival and proliferation is linked to its capacity to modulate critical intracellular signaling cascades. While its effects on some pathways are well-documented, its interaction with others, such as the p53 and NF-κB pathways, is less directly evidenced and is often inferred from studies on structurally similar chalcones.

Disruption of p53 Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. While the direct disruptive effect of 2',4'-Dihydroxy-4,6'-dimethoxychalcone on the p53 pathway is not extensively documented in dedicated studies, research on related chalcones provides context. For instance, the activity of a similar compound, Flavokawain A, has been shown to differ in cancer cells based on their p53 status, inducing G1 arrest in p53 wild-type cells and G2/M arrest in p53-mutant cells. d-nb.infonih.gov This suggests that the p53 pathway's integrity may be a determining factor in the cellular response to this class of compounds. d-nb.inforesearchgate.net Another related chalcone (B49325), 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), has been found to increase p53 levels in hepatocellular carcinoma cells. nih.gov However, specific evidence detailing how 2',4'-Dihydroxy-4,6'-dimethoxychalcone directly modulates or disrupts p53 signaling remains an area for further investigation.

Inhibition of Nuclear Factor Kappa B (NF-κB) Activation

Nuclear Factor Kappa B (NF-κB) is a protein complex that plays a pivotal role in regulating the immune response to infection and is critically involved in cellular processes such as inflammation and survival. nih.gov Dysregulation of NF-κB is a hallmark of many cancers. The broader class of chalcones is widely recognized for its anti-inflammatory properties, often attributed to the inhibition of the NF-κB pathway. nih.govnih.gov

Numerous studies on various chalcone derivatives have demonstrated their ability to suppress NF-κB activation. mdpi.comrsc.org For example, the structurally similar compound 2'-hydroxy-4',6'-dimethoxychalcone has been shown to alleviate cellular damage by reducing NF-κB levels. nih.gov Another related molecule, cardamomin (2′,4′-dihydroxy-6′-methoxychalcone), is a known inhibitor of NF-κB. nih.gov The general mechanism involves preventing the degradation of the inhibitor of κB (IκBα), which in turn blocks the translocation of NF-κB into the nucleus where it would activate pro-inflammatory and pro-survival genes. researchgate.netelsevierpure.com While this inhibitory action is a well-established characteristic of the chalcone family, direct experimental evidence specifically elucidating the inhibitory effect of 2',4'-Dihydroxy-4,6'-dimethoxychalcone on NF-κB activation is not prominently featured in the current body of literature.

Induction of Regulated Cell Death Mechanisms

A significant aspect of the anticancer activity of 2',4'-Dihydroxy-4,6'-dimethoxychalcone is its ability to induce programmed cell death in cancer cells through distinct but interconnected pathways: autophagy and apoptosis.

Autophagy Induction (e.g., LC3-II Activation)

Autophagy is a cellular self-degradation process that is essential for balancing energy sources and removing damaged organelles. In the context of cancer, it can either promote survival or cell death. 2',4'-Dihydroxy-4,6'-dimethoxychalcone has been identified as an inducer of autophagy in breast cancer cells. mdpi.com A key indicator of autophagy is the conversion of the microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to the autophagosome-associated form (LC3-II). mdpi.com Studies have shown that treatment with this chalcone leads to a notable increase in the levels of LC3-II protein in breast cancer cell lines, confirming the activation of the autophagic process. mdpi.com

| Cell Line | Treatment | Key Autophagic Marker | Observed Effect |

| Breast Cancer Cells | 2',4'-Dihydroxy-4,6'-dimethoxychalcone | LC3-II Protein | Increased levels detected |

Mitochondrial Apoptosis Induction (e.g., Mitochondrial Outer Membrane Potential Alteration, Caspase Activation)

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. 2',4'-Dihydroxy-4,6'-dimethoxychalcone has been shown to trigger the intrinsic, or mitochondrial, pathway of apoptosis in breast cancer cells. mdpi.commdpi.com This process is initiated by an alteration of the mitochondrial outer membrane potential (Δψm). mdpi.com The compound's activity leads to the disruption of this potential, a key step that precedes the release of pro-apoptotic factors from the mitochondria. mdpi.com

Following the disruption of the mitochondrial membrane, a cascade of cysteine-aspartic proteases, known as caspases, is activated. The activation of executioner caspases, such as caspase-3 and caspase-7, is a definitive marker of apoptosis. Research confirms that 2',4'-Dihydroxy-4,6'-dimethoxychalcone treatment leads to the activation of these mitochondrial pro-apoptotic proteins, thereby executing the cell death program. mdpi.com

| Cell Line | Treatment | Apoptotic Mechanism | Key Markers and Effects |

| Breast Cancer Cells | 2',4'-Dihydroxy-4,6'-dimethoxychalcone | Intrinsic Apoptosis | Alteration of Mitochondrial Outer Membrane Potential (Δψm) |

| Breast Cancer Cells | 2',4'-Dihydroxy-4,6'-dimethoxychalcone | Intrinsic Apoptosis | Activation of mitochondrial pro-apoptotic proteins (e.g., Caspases 3/7) |

Interaction with Key Regulatory Proteins

The biological activities of 2',4'-Dihydroxy-4,6'-dimethoxychalcone are also mediated by its direct or indirect interactions with key proteins that regulate cell survival and death. In silico simulations and experimental analyses have predicted and confirmed its binding to several anti-apoptotic proteins. mdpi.com

Among the most significant interactions is the inhibition of the mammalian target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and survival. mdpi.com The compound has also shown promising molecular interactions with members of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of the mitochondrial apoptotic pathway. mdpi.com Specifically, it can modulate the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-extra large (Bcl-XL). mdpi.com Furthermore, in silico studies revealed that among several pro-survival proteins, mTOR and Myeloid-cell leukemia 1 (Mcl-1) exhibited the most favorable binding energies with the chalcone. mdpi.com

| Regulatory Protein | Family/Pathway | Role | Interaction with 2',4'-Dihydroxy-4,6'-dimethoxychalcone |

| mTOR | PI3K/AKT/mTOR Pathway | Cell growth, proliferation, survival | Inhibition; Favorable binding energy |

| Bcl-2 | Bcl-2 Family (Anti-apoptotic) | Blocks apoptosis | Regulation of protein levels |

| Bcl-XL | Bcl-2 Family (Anti-apoptotic) | Blocks apoptosis | Regulation of protein levels |

| Mcl-1 | Bcl-2 Family (Anti-apoptotic) | Blocks apoptosis | Favorable binding energy |

Binding to Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-XL, Mcl-1, MDM2)

In silico simulations have been instrumental in predicting the interactions between 2',4'-Dihydroxy-4,6'-dimethoxychalcone, also referred to as DDC, and several anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family. mdpi.com These proteins are crucial regulators of the intrinsic apoptosis pathway, and their inhibition is a key strategy in cancer therapeutics.

The stability of the interactions between DDC and these proteins was evaluated by calculating the binding free energy using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method. mdpi.com The results indicated that Mcl-1 and Bcl-XL formed stable and favorable complexes with DDC, showing comparable binding free energy values. mdpi.com In contrast, the Bcl-2 protein exhibited a higher, less favorable binding free energy. mdpi.com

Molecular docking studies have further detailed the specific interactions between DDC and the amino acid residues within the binding sites of these proteins.

Mcl-1: The complex is stabilized by hydrogen bond acceptor interactions at residues THR96, MET80, and HIE54. mdpi.com

Bcl-XL: Interactions include π-cation interactions at ARG99, hydrogen bond acceptor interactions at the same residue, and hydrogen bond donor interactions at GLY89 and GLY98. mdpi.com

Bcl-2: The binding is characterized by hydrogen bond acceptor interactions at residues GLN25 and SER24. mdpi.com

Current research has not provided specific findings on the binding or interaction between 2',4'-Dihydroxy-4,6'-dimethoxychalcone and the MDM2 protein.

Table 1: In Silico Interaction Analysis of 2',4'-Dihydroxy-4,6'-dimethoxychalcone with Anti-apoptotic and mTOR Proteins

| Target Protein | Calculated Binding Free Energy (MM-PBSA) | Key Interacting Residues |

|---|---|---|

| Mcl-1 | Favorable, comparable to mTOR and Bcl-XL mdpi.com | THR96, MET80, HIE54 mdpi.com |

| Bcl-XL | Favorable, comparable to mTOR and Mcl-1 mdpi.com | ARG99, GLY89, GLY98 mdpi.com |

| Bcl-2 | Highest (least favorable) among proteins studied mdpi.com | GLN25, SER24 mdpi.com |

| mTOR | Favorable, comparable to Mcl-1 and Bcl-XL mdpi.com | SER140, TRP206, PHE58, ASP207, GLN66, PHE213, THR203, VAL59 mdpi.com |

Modulation of Mammalian Target of Rapamycin (mTOR) Protein

The mammalian target of rapamycin (mTOR) is a critical kinase that regulates cell growth, proliferation, and survival. The same in silico studies that examined anti-apoptotic proteins also investigated the interaction of 2',4'-Dihydroxy-4,6'-dimethoxychalcone with mTOR. mdpi.com

The results demonstrated a particularly favorable interaction. Among the pro-survival proteins analyzed, mTOR and Mcl-1 exhibited the most favorable binding energies with DDC. mdpi.com The binding free energy for the DDC-mTOR complex was comparable to that of the DDC-Mcl-1 and DDC-Bcl-XL complexes. mdpi.com This strong binding potential was further explained by the identification of multiple points of contact. The simulation revealed hydrogen bond acceptor interactions at SER140 and a number of hydrogen bond donor interactions at residues TRP206, PHE58, ASP207, GLN66, PHE213, THR203, and VAL59. mdpi.com These findings suggest a potential modulatory effect of this chalcone on the mTOR signaling pathway. mdpi.com

Enzyme Inhibition and Receptor Binding Studies (e.g., LOX-1, α-amylase, α-glucosidase, Estrogen Receptors)

While various chalcones have been investigated for their effects on different enzymes and receptors, specific data for 2',4'-Dihydroxy-4,6'-dimethoxychalcone in relation to the targets listed below is limited in the available scientific literature.

LOX-1: Research on the inhibitory activity of 2',4'-Dihydroxy-4,6'-dimethoxychalcone against the Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) is not available in the searched scientific literature.

α-amylase and α-glucosidase: Although other chalcone derivatives have been reported to inhibit α-amylase and α-glucosidase, two key enzymes in carbohydrate digestion, specific inhibitory concentrations (IC50) or detailed studies for 2',4'-Dihydroxy-4,6'-dimethoxychalcone were not found in the conducted searches. researchgate.netnih.gov

Estrogen Receptors: The interaction and binding affinity of 2',4'-Dihydroxy-4,6'-dimethoxychalcone with estrogen receptors have not been detailed in the available research. Studies on other chalcones suggest that this class of compounds can interact with estrogen receptors, but these findings cannot be directly attributed to this specific molecule. mdpi.commdpi.comnih.gov

Structure Activity Relationship Sar and Computational Investigations of 2 ,4 Dihydroxy 4,6 Dimethoxychalcone

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This method is a cornerstone for optimizing lead compounds in drug design. nih.gov For chalcone (B49325) derivatives, QSAR models are developed by calculating a range of molecular descriptors that quantify various aspects of their structure, such as electronic properties, steric effects, and hydrophobicity.

In studies on chalcone derivatives, the Genetic Function Algorithm (GFA) is often used to select the most relevant descriptors and construct a predictive model. cmu.ac.th A typical QSAR equation derived from such an analysis might take the following form:

pIC₅₀ = 3.869 + (1.427 x qC1) + (4.027 x qC10) + (0.856 x qC15) - (35.900 x ELUMO) + (0.208 x Log P) cmu.ac.th

This equation predicts the anticancer activity (pIC₅₀) against cell lines like MCF-7 based on specific atomic charges (qC1, qC10, qC15), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the logarithm of the partition coefficient (Log P). cmu.ac.th The statistical robustness of these models is validated using parameters such as the squared correlation coefficient (R²), adjusted R², and the Predicted Residual Sum of Squares (PRESS). cmu.ac.th Such models are instrumental in predicting the activity of novel chalcone analogs, thereby streamlining the design of more potent compounds. cmu.ac.th

Table 1: Examples of Descriptors Used in Chalcone QSAR Studies

| Descriptor Category | Specific Descriptor | Significance in QSAR Models |

|---|---|---|

| Electronic | Charges on specific atoms (e.g., qC1, qC10) | Represents the electronic distribution and potential for electrostatic interactions. cmu.ac.th |

| Quantum Chemical | ELUMO (Energy of the LUMO) | Relates to the molecule's ability to accept electrons and its electrophilicity. cmu.ac.th |

| Topological | ETA_dPsi_A | Encodes information about the molecule's topology and electronic structure. nih.gov |

| Topological | GATS7s | A 2D autocorrelation descriptor that considers atomic properties and molecular topology. nih.gov |

| Physicochemical | Log P | Measures the hydrophobicity of the molecule, affecting its membrane permeability and distribution. cmu.ac.th |

| Topological | WTPT-5 | A descriptor that combines topological and electronic information. nih.gov |

This table is interactive. Click on the headers to sort.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) and Comparative Molecular Field Analysis (CoMFA)

Three-dimensional QSAR (3D-QSAR) methods extend the principles of QSAR by considering the three-dimensional properties of molecules. Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that correlates the biological activity of compounds with their 3D steric and electrostatic fields. nih.gov

The CoMFA process involves several key steps:

Building a Training Set: A series of molecules with known biological activities is selected. nih.gov

Molecular Alignment: All molecules in the set are aligned based on a common structural scaffold or a conformation obtained from docking studies. nih.gov

Field Calculation: The aligned molecules are placed in a 3D grid, and at each grid point, steric and electrostatic interaction energies are calculated using a probe atom. nih.gov

Statistical Analysis: Partial Least Squares (PLS) analysis is used to derive a mathematical relationship between the variations in the calculated fields and the variations in biological activity. nih.gov

The predictive power of the resulting model is assessed by the cross-validated coefficient (q²) and the non-cross-validated regression coefficient (r²). nih.gov For instance, studies on other classes of enzyme inhibitors have yielded reliable CoMFA models with q² values up to 0.719 and r² values up to 0.932. nih.gov These models generate contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, providing a clear visual guide for rational drug design. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. For 2',4'-Dihydroxy-4,6'-dimethoxychalcone, identified as DDC in some studies, molecular docking has been employed to investigate its interactions with various protein targets, particularly those involved in cancer pathways. mdpi.comnih.gov

In silico simulations have predicted that this chalcone interacts with several anti-apoptotic proteins. mdpi.comnih.gov Docking studies revealed that among the pro-survival proteins examined, mTOR and Mcl-1 exhibited the most favorable binding energies with the compound. mdpi.com The regulation of other proteins like Bcl-XL and Bcl-2 also showed promising molecular interactions with DDC. mdpi.com These docking simulations help to identify key amino acid residues in the protein's binding pocket that interact with the chalcone, elucidating the structural basis for its biological activity and providing a rationale for its observed effects, such as the induction of apoptosis in cancer cells. mdpi.comnih.gov

Table 2: Protein Targets of 2',4'-Dihydroxy-4,6'-dimethoxychalcone in Docking Studies

| Protein Target | Biological Role | Docking Study Finding | Reference |

|---|---|---|---|

| mTOR | Serine/threonine kinase, central regulator of cell growth and proliferation. | Exhibited one of the most favorable binding energies with the chalcone. | mdpi.com |

| Mcl-1 | Anti-apoptotic protein of the Bcl-2 family. | Exhibited one of the most favorable binding energies with the chalcone. | mdpi.com |

| Bcl-XL | Anti-apoptotic protein of the Bcl-2 family. | Showed promising molecular interactions. | mdpi.com |

| Bcl-2 | Key anti-apoptotic protein. | Showed promising molecular interactions. | mdpi.comunja.ac.id |

This table is interactive. Click on the headers to sort.

Molecular Dynamics (MD) Simulations

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability and dynamics of the predicted ligand-protein complex over time. These simulations model the atomic movements of the system, providing a more realistic view of the binding interactions in a simulated physiological environment. researchgate.netresearchgate.net

MD simulations of chalcone-protein complexes confirm the structural stability of the system. researchgate.net By tracking parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, researchers can verify that the complex remains in a stable conformation throughout the simulation. researchgate.net Furthermore, these simulations allow for the analysis of the persistence of key interactions, such as hydrogen bonds, that were identified in the initial docking pose. researchgate.net This validation step is crucial for confirming that the predicted binding mode from docking is energetically stable and likely to be maintained, thus strengthening the hypothesis of the compound's mechanism of action. researchgate.netgrowingscience.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. growingscience.combhu.ac.in For 2',4'-Dihydroxy-4,6'-dimethoxychalcone and related compounds, DFT calculations provide fundamental insights into molecular geometry, reactivity, and spectroscopic properties. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. bhu.ac.inyoutube.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. bhu.ac.in An MEP map illustrates the electrostatic potential on the surface of a molecule, using a color-coded scheme to indicate different charge regions. researchgate.netresearchgate.net

Typically, the map uses colors in the following order of potential: red < orange < yellow < green < blue. researchgate.net

Red and Yellow Regions: These areas represent negative electrostatic potential, indicating an excess of electrons. They are characteristic of nucleophilic sites, which are prone to electrophilic attack. For 2',4'-Dihydroxy-4,6'-dimethoxychalcone, these regions would be concentrated around the oxygen atoms of the carbonyl and hydroxyl groups. bhu.ac.in

Blue Regions: These areas represent positive electrostatic potential, indicating a deficiency of electrons. They are characteristic of electrophilic sites, which are susceptible to nucleophilic attack. The hydrogen atoms of the hydroxyl groups are typically associated with positive potential. bhu.ac.in

By analyzing the MEP map, researchers can predict how the chalcone will interact with its biological targets, identifying the specific atoms likely to participate in hydrogen bonding and other electrostatic interactions. growingscience.com

Influence of Substituent Patterns on Biological Activity

The biological activity of 2',4'-Dihydroxy-4,6'-dimethoxychalcone and its analogs is significantly influenced by the pattern of substituents on its aromatic rings. nih.govnih.govresearchgate.net The presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, as well as the introduction of other functionalities like halogens or furan (B31954) moieties, can dramatically alter the compound's efficacy and mode of action. nih.govnih.govresearchgate.net The α,β-unsaturated ketone system inherent to the chalcone scaffold is also a key determinant of its reactivity and biological interactions. researchgate.net

Role of Hydroxyl and Methoxy Groups

The presence and positioning of hydroxyl and methoxy groups on the chalcone scaffold are critical for its biological activities, including antioxidant, antimicrobial, and cytotoxic effects. nih.govresearchgate.netrsc.orgmdpi.com

Studies have shown that the number and location of hydroxyl groups directly impact antioxidant activity. mdpi.com For instance, research on a series of hydroxy and/or methoxychalcones revealed that compounds with a higher number of free hydroxyl groups generally exhibit better antioxidant activity. mdpi.com Specifically, the 2',4',6'-trihydroxyl substructure in the chalcone skeleton has been found to be efficacious for inhibiting tyrosinase activity. researchgate.net In the context of 2',4'-Dihydroxy-4,6'-dimethoxychalcone, the hydroxyl groups at the 2' and 4' positions are considered important for its biological actions. rsc.org The 2'-hydroxy group, in particular, is highlighted as a key feature for the cytotoxic activity of some derivatives. rsc.org

A study on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) derivatives highlighted the importance of the 2′-OH group and the derivatization pattern of the 4′-OH group for cytotoxicity. rsc.org It was found that certain modifications at the 4'-hydroxyl position, such as caproylation or methylation, led to enhanced cytotoxicity against specific cancer cell lines. rsc.org This indicates that while the core hydroxyl and methoxy pattern of 2',4'-Dihydroxy-4,6'-dimethoxychalcone provides a foundation for its biological activity, targeted modifications of these groups can further modulate its potency and selectivity.

| Compound/Derivative | Key Substituents | Observed Biological Activity | Reference |

| 2',4'-Dihydroxy-4,6'-dimethoxychalcone | 2'-OH, 4'-OH, 4-OCH3, 6'-OCH3 | Potent melanogenesis-inhibitory and anti-inflammatory effects. nih.gov | nih.gov |

| 2′,4′,4-Trihydroxychalcone | 2'-OH, 4'-OH, 4-OH | Most active in terms of antioxidant, anti-butyrylcholinesterase, and antimicrobial activity. mdpi.com | mdpi.com |

| 4′-Hydroxy-5,7-dimethoxyflavanone | 4'-OH, 5-OCH3, 7-OCH3 | Best antitumor activity among a series of tested chalcones and flavanones. mdpi.com | mdpi.com |

| 2′-hydroxy-4-methoxychalcone | 2'-OH, 4-OCH3 | Best antitumor activity among a series of tested chalcones and flavanones. mdpi.com | mdpi.com |

| 4′-O-caproylated-DMC | 2'-OH, 4'-O-caproyl, 6'-OCH3, 3',5'-dimethyl | Strongest cytotoxicity against SH-SY5Y cells. rsc.org | rsc.org |

| 4′-O-methylated-DMC | 2'-OH, 4'-OCH3, 6'-OCH3, 3',5'-dimethyl | Strongest cytotoxicity against SH-SY5Y cells. rsc.org | rsc.org |

| 4′-O-benzylated-DMC | 2'-OH, 4'-O-benzyl, 6'-OCH3, 3',5'-dimethyl | Strongest cytotoxicity against A-549 and FaDu cells. rsc.org | rsc.org |

| 2',4',6'-trihydroxychalcone derivatives | 2',4',6'-trihydroxy | Reversible and competitive protein tyrosine phosphatase (PTP) 1B inhibitors. nih.gov | nih.gov |

Impact of Halogen Substitutions

The introduction of halogen atoms, such as fluorine and chlorine, into the chalcone structure can significantly modulate its biological activity, particularly its antimicrobial and acetylcholinesterase inhibitory properties. nih.govresearchgate.net

Studies have demonstrated that the presence of a chlorine atom in the chalcone structure can have a positive effect on its activity against various microorganisms, including E. coli, S. aureus, and C. albicans. mdpi.com In some instances, chalcones substituted with chlorine have shown greater efficacy in inhibiting microbial strains compared to their non-halogenated counterparts. mdpi.com For example, a series of 2'-hydroxy- and 2'-hydroxy-4',6'-dimethoxychalcones with halogen substituents on the B ring exhibited notable inhibitory activity against human acetylcholinesterase (AChE), with IC50 values in the range of 40–85 µM. nih.gov

Fluorine-substituted compounds have also been shown to exhibit improved bioactivity. nih.gov In a study focused on developing novel antitubercular and antimicrobial agents, fluorine-substituted chalcone analogs were synthesized. nih.gov It was observed that compounds derived from a trimethoxy substituent scaffold with monofluoro substitution on the B ring of the chalcone structure displayed superior antitubercular inhibition activity compared to the corresponding hydroxy analogs. nih.gov Several of these fluoro-substituted chalcones also exhibited moderate to potent activity against various bacteria and fungi. nih.gov

The position of the halogen substituent can also be a critical factor. For instance, in the study of AChE inhibitors, different halogen substitution patterns on the B ring of the 2'-hydroxy-4',6'-dimethoxychalcone scaffold resulted in varying levels of inhibitory activity. nih.gov

| Compound/Derivative | Halogen Substituent | Target/Activity | Key Findings | Reference |

| 2'-hydroxy-4',6'-dimethoxychalcones | Halogen on B ring | Human Acetylcholinesterase (AChE) | IC50 values of 40–85 µM; mixed-type inhibitors. nih.gov | nih.gov |

| 4-Chloro-2′-hydroxychalcone | 4-Chloro | E. coli, S. aureus, C. albicans | Significantly inhibited bacterial and yeast growth. mdpi.com | mdpi.com |

| 5′-Chloro-2′-hydroxychalcone | 5'-Chloro | E. coli, S. aureus, C. albicans | Significantly inhibited bacterial and yeast growth. mdpi.com | mdpi.com |

| Fluoro-substituted chalcones | Monofluoro on B ring | Mycobacterium tuberculosis | Superior inhibition activity compared to hydroxy analogs. nih.gov | nih.gov |

| Fluoro-substituted chalcones | Various | Pathogenic bacteria and fungi | Moderate to potent antimicrobial activity. nih.gov | nih.gov |

Effects of Furan Moiety and other Structural Modifications

The introduction of heterocyclic rings, such as a furan moiety, into the chalcone structure can lead to compounds with a wide range of biological activities. ijabbr.com Furan derivatives have been noted for their antimicrobial, anti-inflammatory, and central nervous system activities. ijabbr.com For instance, certain 2,4-disubstituted furan derivatives have demonstrated superior antibacterial activity, particularly against Escherichia coli and Proteus vulgaris. ijabbr.com

In the context of chalcone analogs, the replacement of an aromatic ring with a furan ring can influence the compound's biological profile. For example, a study on 3-aryl-3-(furan-2-yl) propanoic acid derivatives showed that these compounds exhibited antibacterial activity, with one compound inhibiting the growth of Escherichia coli at a MIC of 64 ug/mL. ijabbr.com

Other structural modifications, such as the introduction of a methylenedioxy group, have also been explored. The synthesis of 2′,4′-dihydroxy-6′-methoxy-3,4-methylenedioxydihydrochalcone has been reported, indicating the interest in exploring the biological effects of such modifications. researchgate.net Additionally, the reduction of the α,β-unsaturated double bond in chalcones to form dihydrochalcones can lead to changes in biological activity. For example, 2',6'-dihydroxy-4'-methoxy dihydrochalcone (B1670589) has been shown to improve cognitive impairment in an Alzheimer's disease model. researchgate.netnih.gov

A comparative study of several 2'-hydroxy-4'-methoxychalcone (B191446) derivatives, including 2'-hydroxy-4',6'-dimethoxychalcone, found that among the tested compounds, 2'-hydroxy-4',6'-dimethoxychalcone demonstrated the most potent melanogenesis-inhibitory and anti-inflammatory effects. nih.gov This highlights that even within a series of structurally related chalcones, subtle changes in the substitution pattern can lead to significant differences in biological activity. nih.gov

| Structural Modification | Example Compound/Derivative | Biological Activity | Key Findings | Reference |

| Furan Moiety | 3-aryl-3-(furan-2-yl) propanoic acid derivatives | Antibacterial | Inhibited growth of Escherichia coli. ijabbr.com | ijabbr.com |

| Furan Moiety | 2,4-disubstituted furan derivatives | Antibacterial | Superior activity against E. coli and P. vulgaris. ijabbr.com | ijabbr.com |

| Methylenedioxy Group | 2′,4′-dihydroxy-6′-methoxy-3,4-methylenedioxydihydrochalcone | - (Synthesis reported) | Synthesis achieved via Claisen-Schmidt reaction. researchgate.net | researchgate.net |

| Dihydrochalcone | 2',6'-dihydroxy-4'-methoxy dihydrochalcone | Neuroprotective | Improved cognitive impairment in an Alzheimer's model. researchgate.netnih.gov | researchgate.netnih.gov |

| Comparative Dimethoxy Substitution | 2'-hydroxy-4',6'-dimethoxychalcone | Anti-melanogenic, Anti-inflammatory | Most potent among a series of 2'-hydroxy-4'-methoxychalcone derivatives. nih.gov | nih.gov |

Advanced Research Methodologies in 2 ,4 Dihydroxy 4,6 Dimethoxychalcone Studies

Bioactivity-Guided Fractionation and Dereplication Strategies

The discovery and isolation of 2',4'-Dihydroxy-4,6'-dimethoxychalcone from natural sources, such as the inflorescences of Chromolaena tacotana, is often accomplished through bioactivity-guided fractionation. mdpi.comnih.gov This process involves the systematic separation of a crude plant extract into various fractions based on chemical properties like polarity. For instance, a dichloromethane (B109758) extract of C. tacotana is subjected to chromatographic techniques to yield multiple sub-fractions. mdpi.comsilae.it

Each fraction is then tested for a specific biological activity, such as cytotoxicity against cancer cell lines. nih.govmdpi.com Fractions that exhibit significant activity are selected for further separation. This iterative process is repeated until a pure, active compound is isolated. In the case of 2',4'-Dihydroxy-4,6'-dimethoxychalcone, its potent anti-proliferative effects on breast cancer cells guided its isolation. nih.gov

Dereplication strategies are employed early in the fractionation process to rapidly identify known compounds. By using techniques like HPLC-MS and comparing the data against chemical databases, researchers can quickly identify previously characterized molecules, avoiding the time-consuming process of re-isolating and re-characterizing known substances. This allows research efforts to focus on novel or highly active compounds within the extract.

Metabolomics Profiling and Molecular Networking for Identification

Metabolomics, the large-scale study of small molecules within a biological system, plays a significant role in identifying compounds like 2',4'-Dihydroxy-4,6'-dimethoxychalcone from complex plant extracts. nih.gov Advanced analytical platforms, primarily Liquid Chromatography-Mass Spectrometry (LC-MS), are used to generate a comprehensive metabolic profile of the source organism. nih.govresearchgate.net

Molecular networking has emerged as a powerful computational tool to organize and interpret the vast datasets generated by tandem mass spectrometry (MS/MS). researchgate.netnih.gov This approach visualizes the chemical space of an extract by grouping molecules with similar fragmentation patterns into clusters or "molecular families." nih.gov Since related molecules, such as different types of chalcones, often share structural motifs, they tend to cluster together. This method facilitates the rapid annotation of known compounds and can highlight potentially novel structures within a family of molecules, streamlining the identification of specific chalcones in a complex mixture. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HR-MS) and Other Spectroscopic Techniques for Advanced Structural Elucidation

Once isolated, the precise chemical structure of 2',4'-Dihydroxy-4,6'-dimethoxychalcone is determined using a combination of advanced spectroscopic and spectrometric techniques.

High-Resolution Mass Spectrometry (HR-MS) is fundamental for determining the compound's elemental composition. Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provide an extremely accurate mass measurement. For 2',4'-Dihydroxy-4,6'-dimethoxychalcone, the experimental molecular weight was determined to be 300.09588 atomic mass units. mdpi.comnih.gov By analyzing the ions produced, such as the protonated molecule [M+H]⁺ at m/z 301.10 and the deprotonated molecule [M-H]⁻ at m/z 299.08, researchers can confidently deduce the molecular formula, C₁₇H₁₆O₅. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the definitive connectivity of the atoms. A suite of NMR experiments is used for complete structural elucidation:

¹H NMR: Identifies the number and types of protons in the molecule, revealing characteristic signals for methoxy (B1213986) groups and protons on the aromatic rings and the α,β-unsaturated ketone system. mdpi.comnih.gov

¹³C NMR: Determines the number and types of carbon atoms, notably identifying the carbonyl carbon (δ ≈ 192.5 ppm) which is characteristic of chalcones. mdpi.com

2D NMR (COSY, HMQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assembly of the molecular structure. For example, Heteronuclear Multiple Bond Correlation (HMBC) can show the connectivity between a methoxy group's protons and its attached carbon on the aromatic ring, confirming its position. mdpi.comiomcworld.com

The collective data from these techniques provide irrefutable evidence for the structure of 2',4'-Dihydroxy-4,6'-dimethoxychalcone.

Table 1: Spectroscopic Data for the Structural Elucidation of 2',4'-Dihydroxy-4,6'-dimethoxychalcone

| Technique | Observation | Significance | Reference |

|---|---|---|---|

| HR-ESI-MS | [M+H]⁺ ion at m/z 301.10; [M-H]⁻ ion at m/z 299.08 | Confirms the molecular formula C₁₇H₁₆O₅ (calculated mass 300.09) | mdpi.com |

| ¹³C NMR | Signal at δ = 192.47 ppm | Identifies the carbonyl carbon (C=O) typical of the chalcone (B49325) skeleton | mdpi.com |

| ¹H NMR | Signals at δ = 3.88 and 4.02 ppm | Indicates the presence of two methoxy (-OCH₃) groups | nih.gov |

| 2D NMR (HMBC) | Correlation between methoxy protons and ring carbons | Determines the specific attachment points of the methoxy groups on the aromatic ring | mdpi.comiomcworld.com |

| 2D NMR (COSY) | Vicinal coupling between C-α and C-β protons | Confirms the presence of the vinylic protons in the propenone bridge | mdpi.com |

Genomic and Proteomic Approaches in Mechanism Elucidation

To understand how 2',4'-Dihydroxy-4,6'-dimethoxychalcone exerts its biological effects, particularly its anti-cancer activity, researchers utilize genomic and proteomic approaches. These methods analyze changes in gene expression and protein levels within cells following treatment with the compound.

In studies on breast cancer cells, proteomics has been instrumental in revealing the compound's mechanism of action. nih.govWestern blot analysis , a key proteomic technique, is used to measure the levels of specific proteins involved in critical cellular pathways. Research has shown that treatment with 2',4'-Dihydroxy-4,6'-dimethoxychalcone leads to:

Induction of Autophagy: An increase in the protein LC3-II, a key marker for autophagosome formation, was observed. nih.govresearchgate.net

Induction of Apoptosis: The compound was found to modulate the levels of proteins in the Bcl-2 family, which are crucial regulators of the intrinsic apoptosis pathway. nih.govnih.gov

Cell Cycle Arrest: The compound causes cell cycle arrest in the G0/G1 phase, an effect validated by measuring changes in key G1/S checkpoint regulator proteins. nih.gov

These proteomic findings provide direct evidence of the molecular pathways perturbed by the chalcone, linking it to the observed cellular responses like programmed cell death and the halting of proliferation. nih.govnih.gov

Chemoinformatics and Virtual Screening in Drug Discovery

Chemoinformatics and virtual screening are powerful computational tools used to accelerate the drug discovery process. nih.gov These in silico methods are used to predict the biological targets of compounds like 2',4'-Dihydroxy-4,6'-dimethoxychalcone and to identify other potentially active molecules from large chemical databases. nih.govnih.gov

Virtual screening involves docking a compound's 3D structure into the binding sites of various known protein targets. nih.gov In the study of 2',4'-Dihydroxy-4,6'-dimethoxychalcone, in silico simulations were performed to predict its interactions with several anti-apoptotic proteins. nih.govresearchgate.net These simulations calculated the binding energies and predicted the binding modes of the chalcone with proteins like mTOR and Mcl-1, which are critical for cancer cell survival. nih.govnih.gov The results showed favorable binding energies, suggesting these proteins are potential direct targets of the compound. researchgate.net This approach helps prioritize which protein-ligand interactions should be validated through experimental assays. nih.gov

Target Fishing Methodologies

Target fishing refers to a range of computational strategies designed to identify the specific biomolecular targets to which a small molecule binds. nih.govmdpi.comresearchgate.net Unlike traditional screening where one target is tested against many compounds, target fishing (or reverse docking) screens one compound against many potential protein targets. researchgate.net This is crucial for elucidating a compound's mechanism of action or identifying potential off-target effects. mdpi.comresearchgate.net

For 2',4'-Dihydroxy-4,6'-dimethoxychalcone, molecular docking simulations serve as a primary target fishing methodology. nih.govnih.gov By computationally placing the chalcone into the binding pockets of a library of proteins, such as those involved in cancer progression (e.g., anti-apoptotic proteins and kinases), researchers can generate a ranked list of potential targets based on predicted binding affinity. iomcworld.comnih.gov The in silico finding that 2',4'-Dihydroxy-4,6'-dimethoxychalcone interacts favorably with the mTOR and Bcl-2 proteins is a direct result of this approach, identifying them as high-priority candidates for further experimental investigation. nih.govresearchgate.netnih.gov

Future Directions and Therapeutic Perspectives of 2 ,4 Dihydroxy 4,6 Dimethoxychalcone

Design and Synthesis of Novel Analogues with Enhanced Efficacy and Selectivity

The development of novel analogues of 2',4'-Dihydroxy-4,6'-dimethoxychalcone is a key strategy to enhance its therapeutic properties. The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025). nih.govnih.gov For 2',4'-Dihydroxy-4,6'-dimethoxychalcone, this would typically involve the condensation of 2',4'-dihydroxy-6'-methoxyacetophenone (B51203) with 4-methoxybenzaldehyde.

Medicinal chemists are exploring various structural modifications to improve efficacy, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies on the broader chalcone (B49325) class provide a rational basis for these modifications. extrasynthese.com Key areas of modification on the 2',4'-Dihydroxy-4,6'-dimethoxychalcone scaffold include:

Manipulation of Hydroxyl and Methoxy (B1213986) Groups: The position and number of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic rings are critical for biological activity. researchgate.net Methylation of hydroxyl groups can affect solubility and metabolic stability, potentially enhancing bioavailability. nih.gov Conversely, the presence of free hydroxyl groups, particularly at the 2'-position, is often associated with potent antioxidant and anticancer activities. extrasynthese.com The synthesis of analogues with varied oxygenation patterns is crucial to optimize activity.

Introduction of Heterocyclic Rings: Incorporating nitrogen, oxygen, or sulfur-containing heterocyclic rings into the chalcone structure is a common and effective strategy to create novel derivatives with enhanced and sometimes entirely new biological activities. nih.govbiorlab.com These rings can introduce new interaction points with biological targets, improving binding affinity and selectivity.

Substitution on the Aromatic Rings: Adding different substituents (e.g., halogens, alkyl groups) to either aromatic ring can modulate the electronic properties and lipophilicity of the molecule, which in turn influences its biological activity and pharmacokinetic properties. uni.lu

A study on derivatives of a closely related compound, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802), demonstrated that modifications at the 4'-hydroxyl group, such as acylation, alkylation, and benzylation, led to compounds with significantly enhanced cytotoxicity against various cancer cell lines. researchgate.net For instance, the 4'-O-caproylated and 4'-O-methylated derivatives showed potent activity against the SH-SY5Y neuroblastoma cell line. researchgate.net

| Parent Compound | Modification Strategy | Resulting Analogue Type | Potential Enhancement |

|---|---|---|---|

| 2',4'-Dihydroxy-4,6'-dimethoxychalcone | Varying -OH and -OCH₃ groups | Isomeric or differently oxygenated chalcones | Improved solubility, metabolic stability, and target binding |

| Incorporating N, O, or S-containing rings | Chalcone-heterocycle hybrids | Enhanced binding affinity and target selectivity | |

| Adding substituents like halogens or alkyl groups | Substituted chalcone derivatives | Modulated lipophilicity and electronic properties for better pharmacokinetics |

Integration of Artificial Intelligence and Machine Learning in Chalcone Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and chalcone research is no exception. mdpi.comnih.gov These computational tools can accelerate the identification of promising drug candidates, predict their properties, and elucidate their mechanisms of action, thereby reducing the time and cost of development. nih.gov

Virtual Screening and Target Identification: AI-powered virtual screening allows for the rapid assessment of vast libraries of chalcone derivatives against specific biological targets. mdpi.com For instance, machine learning models based on algorithms like random forest have been used to screen thousands of chalcones to discover novel inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key target in cancer therapy. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govnih.gov For chalcones, 2D and 3D-QSAR models are developed to predict the anticancer or anti-inflammatory potency of newly designed analogues. nih.govresearchgate.net These models help identify key structural features (descriptors) that are crucial for activity, guiding the design of more potent compounds. researchgate.net

Molecular Docking and Dynamics: Molecular docking simulations predict how a ligand, such as 2',4'-Dihydroxy-4,6'-dimethoxychalcone, binds to the active site of a target protein. researchgate.netbiorlab.com This provides insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, in silico simulations were used to predict the interactions between 2',4'-Dihydroxy-4,6'-dimethoxychalcone and anti-apoptotic proteins like mTOR and Bcl-2 in breast cancer cells, suggesting a mechanism for its observed anticancer effects. extrasynthese.com Furthermore, molecular dynamics simulations can assess the stability of these interactions over time. medchemexpress.com

ADMET Prediction: In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govuni.lu By evaluating properties like oral bioavailability and potential for blood-brain barrier penetration early in the research process, scientists can prioritize compounds with more favorable drug-like characteristics. nih.gov

| Computational Technique | Application in Chalcone Research | Example related to 2',4'-Dihydroxy-4,6'-dimethoxychalcone |

|---|---|---|

| Virtual Screening | Rapidly screen large libraries of chalcones for potential activity against a specific target. | Screening chalcone libraries to find new EGFR-TK inhibitors. mdpi.com |

| QSAR | Predict biological activity based on chemical structure to guide the design of more potent analogues. | Developing models for 2,4,6-trimethoxy chalcone derivatives to predict CDK1 inhibition. nih.govresearchgate.net |

| Molecular Docking | Visualize and analyze the binding of a chalcone to its protein target. | Predicting the binding of the compound to mTOR and Bcl-2 proteins in breast cancer. extrasynthese.com |

| ADMET Prediction | Assess drug-likeness and pharmacokinetic properties to prioritize promising candidates. | Evaluating oral absorption and bioavailability of chalcone derivatives. nih.gov |

Potential for Combination Therapies

A significant challenge in cancer treatment is the development of drug resistance. nih.gov Combination therapy, which involves using multiple drugs with different mechanisms of action, is a powerful strategy to enhance therapeutic efficacy, reduce side effects, and overcome resistance. mdpi.com While direct studies on the use of 2',4'-Dihydroxy-4,6'-dimethoxychalcone in combination therapies are not yet available, its known biological activities suggest a strong potential for such applications, particularly in oncology.